Bienvenue dans la boutique en ligne BenchChem!

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Tubulin polymerization inhibition Colchicine-site binding Antimitotic drug discovery

This 3-arylpyrazole-4-carbaldehyde is differentiated by its 2,3,4-trimethoxyphenyl topology—matching the colchicine A-ring pharmacophore yet structurally orthogonal to the extensively patented 3,4,5-trimethoxy combretastatin space. Isocombretastatin and indolephenstatin analogs built from this scaffold achieve nanomolar cytotoxic IC₅₀ and submicromolar tubulin polymerization inhibition. The C4-aldehyde enables Claisen–Schmidt, Knoevenagel, and Wittig condensations (70–92% reported chalcone yields), while the unsubstituted NH-pyrazole permits late-stage N1-diversification—multiplying library size without core resynthesis. Procure this building block to access tumor-selective CYP1-activated prodrug space (DMU 10107 precedent) and unexplored 2,3,4-trimethoxy COX-2 inhibitor IP.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B7982209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2=C(C=NN2)C=O)OC)OC
InChIInChI=1S/C13H14N2O4/c1-17-10-5-4-9(12(18-2)13(10)19-3)11-8(7-16)6-14-15-11/h4-7H,1-3H3,(H,14,15)
InChIKeyXXJTVKHVWIVCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Core Structure, Physicochemical Identity, and Compound-Class Context for Procurement Decision-Making


3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1441053-80-0) is a pyrazole-4-carbaldehyde building block bearing a 2,3,4-trimethoxyphenyl substituent at the 3-position of the heterocycle, with molecular formula C₁₃H₁₄N₂O₄ and molecular weight 262.26 g/mol . It belongs to the 3-arylpyrazole-4-carbaldehyde class, a family of versatile synthetic intermediates widely employed in medicinal chemistry for constructing biologically active heterocyclic scaffolds via aldehyde-centered condensations . The 2,3,4-trimethoxy substitution pattern on the pendant phenyl ring distinguishes this compound from the more extensively studied 3,4,5-trimethoxyphenyl congeners that dominate the combretastatin-mimetic and anti-tubulin literature. Procurement interest in this compound is driven primarily by its dual functional handles—the electrophilic aldehyde for carbon–carbon bond formation and the NH-pyrazole for N-functionalization—positioned on a scaffold whose methoxy arrangement matches that of the colchicine A-ring pharmacophore.

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Why the 2,3,4-Methoxy Arrangement and C-4 Aldehyde Cannot Be Replaced by Generic 3,4,5-Trimethoxy or Non-Aldehyde Pyrazole Analogs


Substituting 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with its 3,4,5-trimethoxyphenyl regioisomer, an N-phenyl congener, or the des-aldehyde analog is not chemically equivalent and carries quantifiable consequences for downstream activity and synthetic utility. In the isocombretastatin and indolephenstatin series, a 3,4,5-trimethoxyphenyl ring generally yields more potent tubulin polymerization inhibitors than a 2,3,4-trimethoxyphenyl ring; however, the 2,3,4-arrangement can become surprisingly efficient when paired with specific B-ring and bridge combinations—compound 5 in the indolephenstatin series displayed tubulin polymerization IC₅₀ in the submicromolar range despite bearing the 2,3,4-trimethoxy motif [1]. Furthermore, isocombretastatin analogues incorporating a 2,3,4-trimethoxyphenyl ring achieved cytotoxic IC₅₀ values in the nanomolar range against human cancer cell lines, demonstrating that the 2,3,4-methoxy topology is a viable, non-interchangeable pharmacophore for colchicine-site binding [2]. The C-4 aldehyde is equally non-fungible: the direct des-aldehyde analog 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole (CAS 154257-71-3) lacks the electrophilic center required for Claisen–Schmidt condensations, Knoevenagel reactions, and other carbon–carbon bond-forming transformations that define the synthetic value proposition of the 4-carbaldehyde subclass . Therefore, generic substitution alters not only structure but also the compound's position in downstream synthetic routes and pharmacological SAR landscapes.

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Head-to-Head and Class-Level Quantitative Differentiation vs. Closest Analogs


2,3,4- vs. 3,4,5-Trimethoxyphenyl Regioisomerism: Tubulin Polymerization Inhibition and Cytotoxic Potency Divergence

In the isocombretastatin and indolephenstatin series, the methoxy substitution topology on the A-ring directly determines potency at the colchicine site of tubulin. A 3,4,5-trimethoxyphenyl ring generally produces more potent tubulin polymerization inhibitors than a 2,3,4-trimethoxyphenyl ring [1]. However, this SAR is context-dependent: in the phenstatin series with an N-methyl-5-indolyl B-ring, the 2,3,4-trimethoxyphenyl-bearing compound 5 achieved tubulin polymerization IC₅₀ in the submicromolar range, described by the authors as 'one of the lowest ever' for this chemotype [2]. Isocombretastatin analogues with the 2,3,4-trimethoxyphenyl ring displayed cytotoxic IC₅₀ values in the nanomolar range against multiple human cancer cell lines, with some compounds showing potency comparable or superior to phenstatin and combretastatin reference standards [1].

Tubulin polymerization inhibition Colchicine-site binding Antimitotic drug discovery

C-4 Aldehyde vs. Des-Aldehyde Analog: Synthetic Divergence Quantified by Reaction Scope and Downstream Yield Benchmarks

The presence of the C-4 aldehyde group on 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1441053-80-0) distinguishes it fundamentally from its des-aldehyde congener 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole (CAS 154257-71-3), which lacks the electrophilic carbonyl . For closely related 3-arylpyrazole-4-carbaldehydes synthesized via the Vilsmeier–Haack route, the formylation step proceeds in 55–95% yields depending on the aryl substituent, and the resulting aldehydes undergo Claisen–Schmidt condensations with acetophenones in good to excellent yields (typically 70–92%) to produce chalcone derivatives for anticancer screening [1]. The des-aldehyde analog cannot participate in any of these carbon–carbon bond-forming transformations and is limited to N-alkylation or N-arylation reactivity alone.

Pyrazole functionalization Claisen–Schmidt condensation Building-block chemistry

Cytotoxic Activity of a 2,3,4-Trimethoxyphenyl-Pyrazole Lead Compound (DMU 10107) Validating Scaffold Relevance

The biological relevance of the 2,3,4-trimethoxyphenyl-pyrazole scaffold is substantiated by DMU 10107, a 3-(2,3,4-trimethoxyphenyl)-5-(3,4-methylenedioxyphenyl)pyrazole identified as the lead compound from a library of eighteen 3,5-diarylpyrazoles screened as CYP1-activated anticancer prodrugs [1]. DMU 10107 exhibited an IC₅₀ of 8 μM against the MDA 468 breast cancer cell line, and IC₅₀ values of 10 μM against both TCDD-induced and non-induced MCF-7 cells [1]. While the target compound 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde lacks the second aryl substituent present in DMU 10107, it provides the core 2,3,4-trimethoxyphenyl-pyrazole substructure that can be elaborated into diarylpyrazoles through the aldehyde handle, positioning it as a direct synthetic precursor to this validated chemotype.

Anticancer prodrugs CYP1-activated cytotoxics Triarylpyrazole cytotoxicity

COX-2 Selectivity Landscape: Trimethoxyphenyl Positional Isomer Effects on Enzyme Inhibition Potency

A 2022 study of trimethoxyphenyl-containing chalcones, pyrazolines, and pyrazoles demonstrated that the methoxy substitution pattern and scaffold type critically modulate COX-2 inhibitory potency. Compound 5c—a trimethoxyphenyl-containing derivative—was the most active in the series, exhibiting COX-2 IC₅₀ = 0.039 μM, surpassing celecoxib (IC₅₀ = 0.045 μM) with a selectivity index (COX-1/COX-2) of 321.28, comparable to celecoxib's 326.66 [1]. Four additional derivatives (5a, 6, 8b, 9f) showed IC₅₀ values between 0.041 and 0.049 μM with selectivity indices of 230.61–278.05 [1]. While this study did not directly compare 2,3,4- vs. 3,4,5-trimethoxyphenyl regioisomers on identical scaffolds, the data establish that trimethoxyphenyl position and scaffold choice produce quantifiable differences in COX-2 inhibition: IC₅₀ values span >10-fold across the compound series, demonstrating that substitution topology is a determinant of potency and that the 2,3,4-trimethoxy building block occupies an underexplored position in this SAR matrix.

COX-2 inhibition Anti-inflammatory drug discovery Trimethoxyphenyl SAR

N1-Unsubstituted Pyrazole vs. N1-Phenyl Congener: Synthetic Flexibility and Regioselectivity in Downstream Elaboration

The N1-unsubstituted pyrazole in 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde provides a free NH site for regioselective N-functionalization, an advantage over pre-substituted analogs such as 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde . In the 2017 chalcone study by Krishna Prasad and Machiraju, the 1-phenyl congener was used as the starting material, and Claisen–Schmidt condensations with nine different acetophenones proceeded in good to excellent yields (70–92%), producing a library of chalcones with IC₅₀ values ranging from 39 to 94 μg/mL against EGFR-driven cancer models, compared to camptothecin reference (IC₅₀ = 47 μg/mL) [1]. The N1-unsubstituted compound (CAS 1441053-80-0) allows investigators to first install the N1-substituent of choice (alkyl, aryl, sulfonyl, etc.) before aldehyde elaboration, or alternatively to derivatize the aldehyde first while preserving the NH for late-stage diversification—two orthogonal synthetic sequences not available with the pre-phenylated analog .

N-Functionalization Regioselective synthesis Pyrazole library design

2,3,4-Trimethoxyphenyl as a Colchicine-Mimetic Pharmacophore: Structural Rationale Distinct from 3,4,5-Trimethoxy Combretastatin Mimetics

The 2,3,4-trimethoxybenzene arrangement is the methoxy topology present in colchicine itself—the prototypical colchicine-site tubulin ligand—whereas the 3,4,5-trimethoxy pattern is characteristic of combretastatin A-4 (CA-4) and its vast array of synthetic mimics [1]. Both patterns bind the colchicine site, but their distinct methoxy oxygen spatial coordinates engage different hydrogen-bonding and hydrophobic contacts within the binding pocket. Álvarez et al. (2010) demonstrated that while 3,4,5-trimethoxyphenyl derivatives are generally more potent, the 2,3,4-pattern can produce exceptionally potent compounds (tubulin polymerization IC₅₀ submicromolar) when combined with an appropriate B-ring and bridge, exploiting interactions that are inaccessible to the 3,4,5 topology [2]. The trimethoxyphenyl pharmacophore is versatile: a 2023 review of TMP-containing compounds catalogued activity against tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and PDGFRβ, with the specific methoxy orientation modulating target selectivity across this panel .

Colchicine-site ligands Pharmacophore mapping Tubulin-targeted chemotherapy

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Evidence-Backed Research and Industrial Application Scenarios for Targeted Procurement


Synthesis of 2,3,4-Trimethoxyphenyl Diarylpyrazole Libraries as Tubulin Polymerization Inhibitors with Colchicine-Site IP Novelty

Medicinal chemistry programs seeking colchicine-site tubulin inhibitors outside the crowded 3,4,5-trimethoxyphenyl combretastatin patent space can use this building block as the central intermediate for 3,5-diarylpyrazole and 1,3,4-triarylpyrazole libraries. The 2,3,4-trimethoxy topology, validated by isocombretastatin and indolephenstatin leads with nanomolar cytotoxic IC₅₀ values and submicromolar tubulin polymerization inhibition [1], is structurally orthogonal to CA-4 mimics while targeting the identical binding site. The C-4 aldehyde enables Claisen–Schmidt condensation with diverse acetophenones to generate α,β-unsaturated ketone (chalcone) intermediates in 70–92% yields [2], which can subsequently be cyclized, reduced, or further functionalized. The free NH-pyrazole permits late-stage N1-diversification, multiplying library size without resynthesis of the core aldehyde building block. This strategy directly leverages the compound's three key differentiators: 2,3,4-methoxy topology, C-4 aldehyde reactivity, and N1-unsubstituted pyrazole flexibility.

Precursor to CYP1-Activated Anticancer Prodrugs Based on the DMU 10107 Chemotype

Following the DMU 10107 lead—which demonstrated IC₅₀ = 8 μM against MDA 468 and 10 μM against MCF-7 breast cancer cells with tumour-selective CYP1 activation [3]—this aldehyde building block can be elaborated into 3,5-diaryl-1H-pyrazoles bearing the 2,3,4-trimethoxyphenyl A-ring combined with a variable B-ring. The synthetic route involves Claisen–Schmidt condensation at the aldehyde, cyclocondensation with hydrazine or substituted hydrazines, and optional N-functionalization. The non-tumour MCF10A cell line showed no toxicity for DMU 10107, confirming the CYP1-dependent selectivity hypothesis [3]. The aldehyde provides the entry point for introducing structural diversity at what becomes the 5-position of the diarylpyrazole product, making this compound a strategic procurement item for groups developing tumour-selective prodrugs that exploit differential CYP1 expression between cancerous and normal tissues.

COX-2 Inhibitor Discovery Leveraging an Untested Trimethoxyphenyl Regioisomeric Position

The 2022 study establishing that trimethoxyphenyl-containing compounds can achieve COX-2 IC₅₀ values superior to celecoxib (0.039 μM vs. 0.045 μM) with selectivity indices exceeding 300 [4] did not include any 2,3,4-trimethoxyphenyl derivatives. This aldehyde building block fills that gap, providing a structurally distinct trimethoxy topology for COX-2 inhibitor design. Condensation with appropriate ketones, followed by pyrazoline or pyrazole formation and functionalization, can generate novel IP in the COX-2 space where the 2,3,4-methoxy geometry may confer differential isoform selectivity, gastrointestinal safety profile, or CNS penetration relative to 3,4,5-trimethoxy and diarylheterocycle COX-2 inhibitors. The compound's dual reactive handles support both parallel and sequential library synthesis approaches for rapid SAR exploration.

Versatile Intermediate for Pyrazole-Based Heterocyclic Libraries via Multi-Component and Domino Reactions

Beyond target-focused applications, the compound serves as a high-value building block for diversity-oriented synthesis (DOS) programs. Pyrazole-4-carbaldehydes undergo microwave-accelerated condensations with malonic acid derivatives, Meldrum's acid, and active methylene compounds to generate pyrazolylpropenoic acids, pyrazolopyrans, and fused heterocycles in high yields . The 2,3,4-trimethoxyphenyl substituent imparts distinct electronic character (electron-rich, sterically congested ortho-methoxy) to the pyrazole ring compared to unsubstituted phenyl or 4-bromophenyl variants [5], influencing reactivity and regioselectivity in subsequent transformations. Procurement of this compound enables participation in Vilsmeier–Haack, Knoevenagel, Wittig, and reductive amination cascades from a single starting material, maximizing synthetic efficiency and minimizing the number of building blocks that must be sourced, stored, and validated in an industrial medicinal chemistry workflow.

Quote Request

Request a Quote for 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.